molecular formula C12H12N2O6 B8332510 4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8332510
M. Wt: 280.23 g/mol
InChI Key: CDTUNKOAMLIHBX-UHFFFAOYSA-N
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Patent
US04798620

Procedure details

Ethyl bromoacetate (18.4 g) was added dropwise at a temperature of 30° C. to 40° C. to a mixture of 7-nitro-2H-1,4-benzoxazin-3(4H)-one (19.4 g), potassium carbonate (15.2 g) and acetonitrile (100 ml), the mixture was refluxed under heating for 3 hours. When the reaction was completed, the liquor was filtered, the filtrate was distilled. Recrystallization of the resulting solid from toluene-hexane gave the desired 4-ethoxycarbonylmethyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (20 g). mp. 120.5°-121.5° C.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[N+:8]([C:11]1[CH:21]=[CH:20][C:14]2[NH:15][C:16](=[O:19])[CH2:17][O:18][C:13]=2[CH:12]=1)([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:6]([O:5][C:3]([CH2:2][N:15]1[C:14]2[CH:20]=[CH:21][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][C:13]=2[O:18][CH2:17][C:16]1=[O:19])=[O:4])[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
19.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the liquor was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled
CUSTOM
Type
CUSTOM
Details
Recrystallization of the resulting solid from toluene-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CN1C(COC2=C1C=CC(=C2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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